molecular formula C10H9NO5 B12885640 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-methanol

2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-methanol

Cat. No.: B12885640
M. Wt: 223.18 g/mol
InChI Key: IORWNZNRWUNFDO-UHFFFAOYSA-N
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Description

2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-methanol is a compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-methanol typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts used include nanocatalysts, metal catalysts, and ionic liquid catalysts .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve large-scale reactions using optimized conditions to maximize yield and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

Major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted benzoxazole derivatives. These products have diverse applications in medicinal chemistry and industrial processes .

Scientific Research Applications

2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-methanol involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-methanol include other benzoxazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

2-hydroxy-2-[7-(hydroxymethyl)-1,3-benzoxazol-2-yl]acetic acid

InChI

InChI=1S/C10H9NO5/c12-4-5-2-1-3-6-8(5)16-9(11-6)7(13)10(14)15/h1-3,7,12-13H,4H2,(H,14,15)

InChI Key

IORWNZNRWUNFDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)C(C(=O)O)O)CO

Origin of Product

United States

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